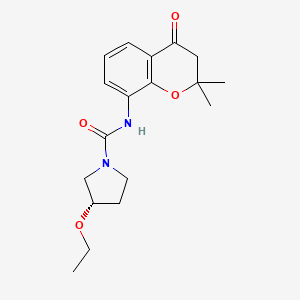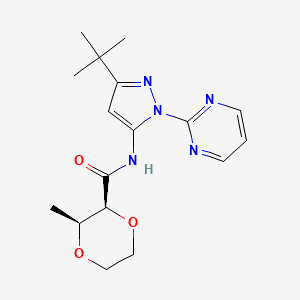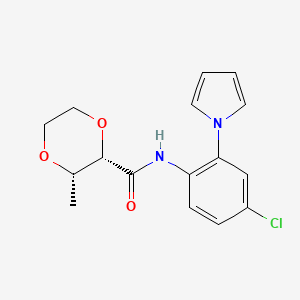
(3S)-N-(2,2-dimethyl-4-oxo-3H-chromen-8-yl)-3-ethoxypyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-N-(2,2-dimethyl-4-oxo-3H-chromen-8-yl)-3-ethoxypyrrolidine-1-carboxamide, also known as CERC-501, is a novel drug candidate that has attracted attention due to its potential therapeutic applications in various medical conditions.
Mechanism of Action
(3S)-N-(2,2-dimethyl-4-oxo-3H-chromen-8-yl)-3-ethoxypyrrolidine-1-carboxamide acts as a selective antagonist of the kappa opioid receptor (KOR). KORs are involved in the regulation of pain, stress, and mood, and their dysregulation has been implicated in various medical conditions. By blocking the KOR, this compound has been shown to modulate the activity of the dopamine system, which is involved in the regulation of mood and reward.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models, it has been shown to increase dopamine release in the prefrontal cortex, which is involved in the regulation of mood and reward. Additionally, this compound has been shown to decrease the release of stress hormones, such as corticotropin-releasing hormone (CRH), which is involved in the regulation of the stress response.
Advantages and Limitations for Lab Experiments
One advantage of (3S)-N-(2,2-dimethyl-4-oxo-3H-chromen-8-yl)-3-ethoxypyrrolidine-1-carboxamide is that it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. Additionally, it has been shown to be well-tolerated in preclinical models, with no significant adverse effects observed. However, one limitation of this compound is that it has only been studied in preclinical models, and further research is needed to determine its safety and efficacy in humans.
Future Directions
There are many potential future directions for the research and development of (3S)-N-(2,2-dimethyl-4-oxo-3H-chromen-8-yl)-3-ethoxypyrrolidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in various medical conditions, such as anxiety, depression, chronic pain, and inflammation. Another direction is to investigate its safety and efficacy in human clinical trials. Additionally, further research is needed to understand the underlying mechanisms of action of this compound and to identify potential biomarkers of response.
Synthesis Methods
(3S)-N-(2,2-dimethyl-4-oxo-3H-chromen-8-yl)-3-ethoxypyrrolidine-1-carboxamide is a small molecule drug that can be synthesized using a multi-step process. The first step involves the synthesis of 2,2-dimethyl-4-oxo-3H-chromene, which is then reacted with pyrrolidine-1-carboxylic acid to form the pyrrolidine derivative. The final step involves the introduction of an ethoxy group to the pyrrolidine ring, resulting in the formation of this compound.
Scientific Research Applications
(3S)-N-(2,2-dimethyl-4-oxo-3H-chromen-8-yl)-3-ethoxypyrrolidine-1-carboxamide has been studied extensively in preclinical models for its potential therapeutic applications in various medical conditions. It has been shown to have anxiolytic and antidepressant effects, making it a potential treatment option for anxiety and depression. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment option for chronic pain and inflammation.
properties
IUPAC Name |
(3S)-N-(2,2-dimethyl-4-oxo-3H-chromen-8-yl)-3-ethoxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-4-23-12-8-9-20(11-12)17(22)19-14-7-5-6-13-15(21)10-18(2,3)24-16(13)14/h5-7,12H,4,8-11H2,1-3H3,(H,19,22)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZPTWSCOWCNDM-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)NC2=CC=CC3=C2OC(CC3=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C(=O)NC2=CC=CC3=C2OC(CC3=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,6aR)-2-methyl-N-[6-(methylcarbamoyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346283.png)
![5-[(2S,3R)-2-[1-(3-cyclopropylpropyl)piperidin-4-yl]oxan-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7346288.png)

![(2R)-1-methoxy-3-[4-[(2S,3R)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidin-1-yl]propan-2-ol](/img/structure/B7346298.png)
![5-[(3aR,6aR)-2-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7346305.png)
![5-[[(3aR,6aR)-3a-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]methyl]-2-methyl-4H-1,2,4-triazol-3-one](/img/structure/B7346314.png)


![5-[(3aR,6aR)-2-[(5-chlorothiadiazol-4-yl)methyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7346327.png)
![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-(1-benzofuran-5-yl)urea](/img/structure/B7346346.png)
![[(2S,3R)-2-ethyloxolan-3-yl]-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7346347.png)
![[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7346355.png)
![[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-[(3R)-oxolan-3-yl]methanone](/img/structure/B7346380.png)
![(3R,4S)-3-benzyl-N-[1-(2-fluoroethyl)pyrazol-3-yl]-4-hydroxypyrrolidine-1-carboxamide](/img/structure/B7346394.png)